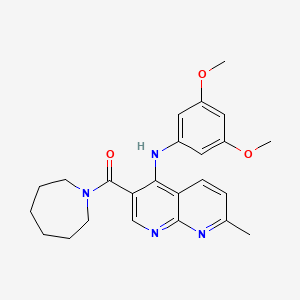
3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.21614077 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a naphthyridine core, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of this compound is C24H28N4O3 with a molecular weight of 420.5 g/mol. The structure includes a naphthyridine ring system substituted with an azepane carbonyl and a dimethoxyphenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O3 |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets within biological systems. These targets may include enzymes and receptors involved in various signaling pathways. The presence of the naphthyridine moiety is particularly significant as it has been associated with the inhibition of certain kinases and other proteins involved in disease processes.
Anticancer Activity
Research has indicated that naphthyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2 .
Antimicrobial Properties
Compounds containing naphthyridine structures have also demonstrated antimicrobial activity against various pathogens. The mechanism typically involves disruption of bacterial cell walls or interference with nucleic acid synthesis . Specific studies have reported that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The anti-inflammatory properties of naphthyridine derivatives are attributed to their ability to modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Anticancer Study : A study conducted on a series of naphthyridine derivatives revealed that modifications at the carbonyl position significantly enhanced their cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa cells). The study highlighted the importance of substituents in determining biological activity .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited MIC values comparable to conventional antibiotics .
Properties
IUPAC Name |
azepan-1-yl-[4-(3,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16-8-9-20-22(27-17-12-18(30-2)14-19(13-17)31-3)21(15-25-23(20)26-16)24(29)28-10-6-4-5-7-11-28/h8-9,12-15H,4-7,10-11H2,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQASBVFROFBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













